molecular formula C11H14FN3O B8283006 1-(4-(3-Fluoropyrazin-2-yl)piperidin-1-yl)ethanone

1-(4-(3-Fluoropyrazin-2-yl)piperidin-1-yl)ethanone

Cat. No. B8283006
M. Wt: 223.25 g/mol
InChI Key: LROHLCQBVZIOQE-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

The mixture of (1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone (0.16 g, 0.67 mmol), 1-(4-(3-fluoropyrazin-2-yl)piperidin-1-yl)ethanone (0.1 g, 0.45 mmol), and cesium carbonate (0.22 g, 0.67 mmol) in DMSO (1.5 mL) was heated at 80° C. for 20 h. After cooling to RT, the reaction mixture was partitioned between Teac and brine. The aqueous layer was back extracted with Teac (2×) and the combined organic layer was dried (Na2SO4) and concentrated. The crude material was purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 0% to 100% Teac in hexane, then 5% MeOH in Teac, to provide 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone as off-white solid. MS (ESI, pos. ion) m/z: 442.1 (M+1). IC50 (uM) +++++.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.22 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)=[O:11].F[C:20]1[C:21]([CH:26]2[CH2:31][CH2:30][N:29]([C:32](=[O:34])[CH3:33])[CH2:28][CH2:27]2)=[N:22][CH:23]=[CH:24][N:25]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18][C:20]2[C:21]([CH:26]3[CH2:27][CH2:28][N:29]([C:32](=[O:34])[CH3:33])[CH2:30][CH2:31]3)=[N:22][CH:23]=[CH:24][N:25]=2)=[CH:14][CH:13]=1)=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)O
Name
Quantity
0.1 g
Type
reactant
Smiles
FC=1C(=NC=CN1)C1CCN(CC1)C(C)=O
Name
cesium carbonate
Quantity
0.22 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between Teac and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with Teac (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g)
WASH
Type
WASH
Details
eluting with a gradient of 0% to 100% Teac in hexane

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(OC=1C(=NC=CN1)C1CCN(CC1)C(C)=O)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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